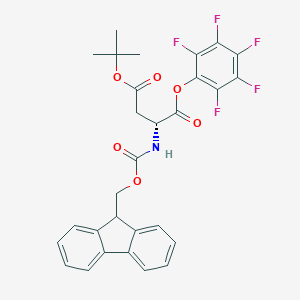

Fmoc-d-asp(otbu)-opfp

Description

Contextualization of Peptide Synthesis Methodologies

The chemical synthesis of peptides is primarily achieved through two main strategies: solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). neulandlabs.com LPPS, the more traditional approach, involves carrying out the synthesis entirely in a solution. neulandlabs.com While scalable for the production of large quantities of shorter peptides, it often requires complex purification steps after each reaction. neulandlabs.comamericanpeptidesociety.org

In contrast, SPPS, a revolutionary technique developed by R.B. Merrifield in the 1960s, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. lgcstandards.compeptide.com This method simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. lgcstandards.comnih.gov The efficiency and amenability to automation have made SPPS the predominant method for synthesizing complex and long peptides in research and therapeutic development. americanpeptidesociety.orgambiopharm.com A hybrid approach, combining the strengths of both methods, is also utilized, where peptide fragments are synthesized using SPPS and then coupled together in solution. neulandlabs.com

Significance of Protected Amino Acid Building Blocks in Modern Chemical Synthesis

A fundamental requirement in peptide synthesis is the use of protecting groups to temporarily mask reactive functional moieties on the amino acids. researchgate.netiris-biotech.de This prevents unwanted side reactions and ensures the formation of the correct peptide sequence. iris-biotech.de The α-amino group of the incoming amino acid and any reactive side chains must be protected to allow for the selective formation of a peptide bond with the free amino group of the growing peptide chain. lgcstandards.comresearchgate.net

The choice of protecting groups is critical and is often guided by an "orthogonality" principle, where one type of protecting group can be removed under specific conditions without affecting others. iris-biotech.de The most widely used orthogonal combination in modern SPPS is the Fmoc/tBu pair. iris-biotech.de The Fmoc group protects the α-amino group and is removed by a base, while the tert-butyl (tBu) group protects the side chains and is cleaved by an acid at the end of the synthesis. iris-biotech.de

Overview of Fmoc-D-Asp(OtBu)-OPfp as a Specialized Reagent for D-Amino Acid Incorporation

This compound is a specialized amino acid derivative designed for the efficient incorporation of a D-aspartic acid residue into a peptide sequence. Each component of this compound has a specific function:

Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group for the α-amino group of the D-aspartic acid. lgcstandards.comiris-biotech.de Its removal under mild basic conditions, typically with piperidine (B6355638), is a key feature of Fmoc-based SPPS. lgcstandards.com

D-Asp (D-aspartic acid): This is the D-enantiomer of the amino acid aspartic acid. While L-amino acids are the primary building blocks of proteins in nature, the incorporation of D-amino acids can enhance a peptide's stability against enzymatic degradation, increase its half-life, and influence its structure and biological activity. jpt.comlifetein.com

OtBu (tert-butyl ester): This acid-labile group protects the side-chain carboxyl group of the aspartic acid. iris-biotech.de This protection is crucial to prevent side reactions, such as aspartimide formation, which can compromise the integrity of the peptide. The tBu group is stable to the basic conditions used for Fmoc removal and is typically cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

OPfp (pentafluorophenyl ester): This is a highly activated ester of the C-terminal carboxyl group. wikipedia.org PFP esters are very reactive towards nucleophiles, facilitating rapid and efficient peptide bond formation under mild conditions. nih.gov They are also less susceptible to spontaneous hydrolysis compared to other active esters, which is advantageous during conjugation reactions. wikipedia.org

Historical Development and Evolution of Fluorenylmethoxycarbonyl (Fmoc) Chemistry

The journey of peptide synthesis has been marked by continuous improvements in protecting group chemistry. lgcstandards.comresearchgate.net Early protecting groups like the carbobenzoxy (Z) group, introduced in 1932, had limitations due to the harsh conditions required for their removal. publish.csiro.au A significant advancement came with the development of the acid-labile tert-butyloxycarbonyl (Boc) group in the late 1950s, which became integral to early SPPS. publish.csiro.au However, the repetitive use of strong acid for Boc deprotection could lead to side reactions and the final cleavage step often required hazardous liquid hydrogen fluoride. publish.csiro.au

A major breakthrough occurred in the late 1970s when Eric Atherton and Bob Sheppard introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. lgcstandards.com The Fmoc/tBu strategy offered a milder and more orthogonal approach to peptide synthesis. nih.govcreative-peptides.com The mild reaction conditions, reduced side reactions, and higher yields led to its widespread adoption, and by the mid-1990s, the majority of peptide synthesis laboratories were using Fmoc chemistry. nih.govcreative-peptides.com The use of pre-formed Fmoc-amino acid pentafluorophenyl esters for SPPS was first demonstrated by Atherton and Sheppard in 1985, showcasing the advantages of rapid coupling and high purity of the resulting peptides. nih.gov

Scope and Objectives of the Research Outline on this compound

This article aims to provide a comprehensive and scientifically rigorous examination of the chemical compound this compound. The objective is to detail its chemical properties, synthesis, and specific applications in peptide chemistry, adhering strictly to the outlined topics. The information presented is based on established scientific literature and research findings, providing an authoritative overview of this important reagent.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 4-O-tert-butyl 1-O-pentafluorophenyl N-(9H-fluoren-9-ylmethoxycarbonyl)-D-aspartate |

| CAS Number | 200335-75-7 |

| Molecular Formula | C34H26F5NO6 |

| Molecular Weight | 655.6 g/mol |

Data sourced from publicly available chemical databases.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Boc | tert-butyloxycarbonyl |

| D-Asp | D-aspartic acid |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| This compound | 4-O-tert-butyl 1-O-pentafluorophenyl N-(9H-fluoren-9-ylmethoxycarbonyl)-D-aspartate |

| LPPS | Liquid-phase peptide synthesis |

| OPfp | Pentafluorophenyl ester |

| OtBu | tert-butyl ester |

| SPPS | Solid-phase peptide synthesis |

| TFA | Trifluoroacetic acid |

| Z | Carbobenzoxy |

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYWJUBBXKYAMY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544413 | |

| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-75-7 | |

| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Precursor Derivatization of Fmoc D Asp Otbu Opfp

Convergent and Linear Synthetic Routes to Fmoc-D-Asp(OtBu)-OPfp

Pathways from D-Aspartic Acid Precursors

The synthesis of this compound invariably begins with the chiral amino acid, D-aspartic acid. The synthetic pathway involves a series of protection and activation reactions to yield the final, fully functionalized building block. A common route starts with the formation of Fmoc-D-Asp(OtBu)-OH. sigmaaldrich.commedchemexpress.comanaspec.com This intermediate is then converted to the pentafluorophenyl (OPfp) ester.

The initial steps focus on the selective protection of the different functional groups of D-aspartic acid. This is crucial to direct the subsequent reactions to the desired positions and to prevent side reactions. The process generally follows these key transformations:

Nα-Fmoc protection : The α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. pharmaffiliates.com

β-Carboxyl protection : The side-chain carboxyl group is protected as a tert-butyl (OtBu) ester. iris-biotech.dewiley.com

α-Carboxyl activation : The α-carboxyl group is activated as a pentafluorophenyl (OPfp) ester. highfine.comnih.gov

Optimization of Synthetic Efficiency and Scalability

Optimizing the synthesis of this compound is crucial for its commercial viability and widespread use in peptide synthesis. Key areas of optimization include improving reaction yields, simplifying purification procedures, and ensuring the scalability of the process. researchgate.net

Scalability is another critical factor. A synthetic route that is efficient on a laboratory scale may not be practical for large-scale industrial production. Therefore, the optimization process must also consider factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of handling and purification on a larger scale. researchgate.net

Elaboration of Fmoc-D-Asp(OtBu)-OH

The intermediate, Fmoc-D-Asp(OtBu)-OH, is a cornerstone in the synthesis of the final activated ester. Its preparation involves the sequential and selective protection of the amino and side-chain carboxyl groups of D-aspartic acid.

Formation of the Nα-Fmoc Protecting Group

The protection of the α-amino group of D-aspartic acid with the Fmoc group is a standard procedure in peptide chemistry. pharmaffiliates.com The Fmoc group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild basic conditions, typically with piperidine (B6355638). This allows for the selective deprotection of the amino group during the stepwise elongation of a peptide chain.

The reaction is typically carried out by treating the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base. d-nb.infoacs.org The choice of base and solvent is critical to ensure a high yield and to avoid side reactions.

Selective β-Carboxyl Protection with the tert-Butyl (OtBu) Ester

The selective protection of the β-carboxyl group of D-aspartic acid as a tert-butyl ester is a crucial step. The OtBu group is a bulky protecting group that provides steric hindrance, which can help to prevent the formation of aspartimide, a common side reaction during peptide synthesis. iris-biotech.debiotage.com Aspartimide formation can lead to the production of unwanted byproducts and a decrease in the yield of the desired peptide. iris-biotech.desigmaaldrich.com

The tert-butyl ester is typically introduced by reacting the N-protected aspartic acid with a tert-butylating agent, such as isobutylene (B52900) in the presence of an acid catalyst, or by transesterification with a tert-butyl compound. google.com The OtBu group is stable under the basic conditions used for Fmoc group removal but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is often used for the final deprotection and cleavage of the peptide from the solid support. peptide.comacs.org

Principles and Execution of Pentafluorophenyl (OPfp) Ester Activation

The final step in the synthesis of this compound is the activation of the α-carboxyl group as a pentafluorophenyl ester. This activation is essential to facilitate the formation of the peptide bond during SPPS.

Pentafluorophenyl esters are highly reactive acylating agents due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. highfine.com This high reactivity allows for rapid and efficient coupling reactions, even with sterically hindered amino acids. core.ac.uk The use of OPfp esters can also minimize racemization, a common problem in peptide synthesis. highfine.com

Chemical Methodologies for Active Ester Generation

The synthesis of this compound, an activated amino acid derivative crucial for peptide chemistry, involves the esterification of the α-carboxyl group of its precursor, Fmoc-D-Asp(OtBu)-OH. The primary goal is to convert the carboxylic acid into a highly reactive pentafluorophenyl (Pfp) ester. This transformation facilitates efficient amide bond formation during solid-phase peptide synthesis (SPPS), particularly for incorporating sterically hindered amino acids or minimizing side reactions. oup.comcore.ac.uk The most prevalent methodology for generating this active ester is through direct esterification using a coupling agent.

The core reaction involves treating the N-α-Fmoc-protected D-aspartic acid β-t-butyl ester, Fmoc-D-Asp(OtBu)-OH, with pentafluorophenol (B44920) (Pfp-OH) in the presence of a carbodiimide (B86325), most commonly dicyclohexylcarbodiimide (B1669883) (DCC). core.ac.uk The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at reduced temperatures (e.g., 0 °C) to minimize potential side reactions, including racemization.

The mechanism proceeds via the activation of the carboxylic acid by DCC. The carbodiimide protonates the carboxyl group, which then attacks the carbon of the C=N double bond of DCC. This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol. The phenolate (B1203915) attacks the carbonyl carbon of the activated acid, leading to the formation of the desired this compound ester and the byproduct, dicyclohexylurea (DCU). The DCU, being poorly soluble in most organic solvents used for the reaction, precipitates out and can be easily removed by filtration. google.com

Table 1: Key Reagents and Conditions for Pfp Ester Generation from Fmoc-Amino Acids

| Reagent/Condition | Role | Typical Implementation | Reference |

|---|---|---|---|

| Fmoc-D-Asp(OtBu)-OH | Starting Material | The protected amino acid to be activated. | chempep.comchemimpex.com |

| Pentafluorophenol (Pfp-OH) | Esterifying Agent | Provides the highly electron-withdrawing leaving group. | core.ac.uk |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates the carboxylic acid to form an O-acylisourea intermediate. | core.ac.uk |

| Tetrahydrofuran (THF) | Solvent | Anhydrous solvent to dissolve reactants and facilitate the reaction. | core.ac.ukgoogle.com |

| Low Temperature (0 °C) | Reaction Condition | Minimizes racemization and other side reactions during activation. | core.ac.uk |

| Filtration | Purification Step | Removes the insoluble dicyclohexylurea (DCU) byproduct. | google.com |

The use of pre-formed Pfp esters like this compound is particularly advantageous in SPPS. It allows for controlled coupling reactions, and in some cases, can be used for monitoring the progress of amide bond formation. sigmaaldrich.com The high reactivity of the Pfp ester ensures efficient coupling, which is essential for the successful synthesis of complex peptides. myskinrecipes.com

Comparative Analysis of Esterification Reagents and Conditions

While the DCC/Pfp-OH method is a classic and widely used approach, various other reagents and conditions can be employed for the synthesis of active esters, each with distinct advantages and disadvantages. The choice of esterification strategy can significantly impact reaction efficiency, product yield, purity, and the extent of side reactions like racemization or aspartimide formation. peptide.comnih.gov

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is effective and inexpensive, but the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely from the desired product. An alternative is diisopropylcarbodiimide (DIC), which forms a more soluble diisopropylurea byproduct, simplifying purification. However, DIC is a liquid and can be more challenging to handle than the solid DCC.

Phosphonium (B103445) and Uronium/Guanidinium (B1211019) Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and Hexafluorophosphate de N,N,N',N'-tétraméthyl-O-(1H-benzotriazol-1-yl)uronuim (HBTU) are powerful coupling agents. tandfonline.com They react with the carboxylic acid to form an activated benzotriazolyl ester in situ, which can then react with pentafluorophenol. These reagents are often favored for their high reactivity and lower propensity to cause racemization compared to carbodiimides, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). However, they are significantly more expensive than carbodiimides. The use of HOBt with Pfp esters is also documented to enhance coupling efficiency. core.ac.uk

Reaction Solvents and Temperature: The choice of solvent is critical. Aprotic solvents like THF, DCM, and DMF are standard. DMF is an excellent solvent for most peptide synthesis reagents but must be of high purity, as amine contaminants can interfere with the reaction. oup.com Temperature control remains a key parameter across all methods. Conducting the activation step at 0°C or below is a common strategy to suppress racemization, which can be a concern for all activated amino acid derivatives.

Table 2: Comparative Analysis of Esterification Reagents for Fmoc-Amino Acid Activation

| Reagent Class | Example(s) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective; High reactivity. | Potential for racemization; Byproduct removal can be difficult (especially DCU). | core.ac.uk |

| Phosphonium Salts | PyBOP | High coupling efficiency; Reduced racemization; Soluble byproducts. | Higher cost; Byproducts can be carcinogenic. | tandfonline.com |

| Uronium/Guanidinium Salts | HBTU, TBTU | Very fast reaction rates; Low racemization; Widely used in automated synthesis. | High cost; Potential for side reactions if not used correctly. | |

| Additives | HOBt | Suppresses racemization; Can catalyze the coupling reaction. | Adds complexity to the reaction mixture; Can be explosive under certain conditions. | core.ac.uktandfonline.com |

For the specific synthesis of this compound, the DCC/Pfp-OH method in THF remains a robust and well-documented choice. core.ac.uk The straightforward removal of the DCU byproduct by filtration and the relatively low cost of the reagents make it an attractive option. While phosphonium or uronium reagents could offer higher yields and purity in some contexts, the benefits may not always outweigh the significant increase in cost for routine production. The ultimate selection of the synthetic strategy depends on the required scale, purity standards, and economic considerations of the final application.

Mechanistic Insights into Reactivity and Stereochemical Control

The utility of Fmoc-d-asp(otbu)-opfp in solid-phase peptide synthesis (SPPS) is defined by the predictable and controlled removal of the N-terminal Fmoc protecting group and the subsequent formation of a peptide bond via its pentafluorophenyl (PFP) active ester.

Elucidation of the Base-Mediated β-Elimination Mechanism

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical deprotection step in SPPS. fiveable.me It proceeds via a base-mediated β-elimination mechanism, specifically an E1cB (Elimination Unimolecular Conjugate Base) pathway. acs.orgresearchgate.netmdpi.com This process involves two primary steps:

Proton Abstraction: The reaction is initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton from the C9-position of the fluorene (B118485) ring system. nih.govspringernature.com The electron-withdrawing nature of the fluorene moiety increases the acidity of this proton, facilitating its removal. springernature.com

Elimination and Dibenzofulvene Formation: The abstraction of the proton generates a carbanion intermediate. This is followed by a rapid β-elimination, where the carbamate (B1207046) group is cleaved, releasing the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). embrapa.brchempep.com The DBF molecule is subsequently trapped by the excess amine base in the reaction mixture to form a stable, UV-active adduct, which drives the equilibrium towards the deprotected product. nih.govresearchgate.net The formation of this adduct can be monitored spectrophotometrically to track the completion of the deprotection step. fiveable.me

Kinetic and Thermodynamic Aspects of Fmoc Cleavage in Diverse Solvents

The rate and efficiency of Fmoc group removal are significantly influenced by the choice of solvent. The reaction is generally favored in polar aprotic solvents, which can stabilize the charged intermediates formed during the E1cB mechanism. nih.govspringernature.com

N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are the most commonly used solvents for Fmoc deprotection. nih.govresearchgate.net They provide a polar environment that facilitates the reaction, leading to rapid and clean cleavage. nih.govembrapa.br

Dimethyl Sulfoxide (B87167) (DMSO) is another polar aprotic solvent in which quantitative cleavage of the Fmoc group can be observed. researchgate.net

Less polar solvents such as Dichloromethane (B109758) (DCM) result in a slower reaction rate compared to DMF or NMP. nih.govspringernature.com

Solvents like chloroform and methanol are generally not effective for Fmoc cleavage under standard conditions. researchgate.net

Research has demonstrated varying kinetics in different solvent systems. For instance, studies comparing pyrrolidine (B122466) and piperidine as deprotection bases have shown that pyrrolidine can achieve significantly faster Fmoc removal in less polar solvents like 1,3-dioxolane (B20135) (DOL) compared to the standard piperidine/DMF system. acs.org

| Solvent | Base (20% v/v) | Conversion after 5 min (%) | Conversion after 15 min (%) | Relative Polarity (kcal/mol) |

|---|---|---|---|---|

| DMF | Piperidine | >95% | >95% | 43.2 |

| DMSO/EtOAc (2:8) | Pyrrolidine | >95% | >95% | 42.3 |

| DOL | Pyrrolidine | >95% | >95% | 39.5 |

| NBP/EtOAc (2:8) | Piperidine | <85% | 85-95% | - |

| Acetonitrile | - | - | Slower than DMF | - |

| Chloroform | - | - | No reaction | - |

Data in this table is compiled from research findings for illustrative purposes. acs.orgresearchgate.net Green indicates >95% conversion, Yellow indicates 85-95% or slower reaction, and Red indicates <85% or no reaction.

Role of Base Selection in Deprotection Efficiency and Side Reaction Suppression

The choice of base is crucial not only for the efficiency of the deprotection but also for minimizing side reactions. nih.gov Key factors in base selection include basicity (pKa), nucleophilicity, and steric hindrance. nih.gov

Piperidine: The most widely used base (pKa of conjugate acid ~11.1), it is an effective deprotection agent and an efficient scavenger of the DBF byproduct. nih.govresearchgate.net However, its use can promote side reactions, most notably the formation of aspartimide. chempep.comresearchgate.net This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, a reaction particularly relevant to this compound. mdpi.com

Piperazine (B1678402): This base has been shown to cause less aspartimide formation compared to piperidine, making it a milder alternative for sensitive sequences. researchgate.net However, its lower basicity can lead to slower deprotection kinetics. rsc.org

4-Methylpiperidine (4MP): Often used as a direct replacement for piperidine, it offers similar deprotection efficiency. mdpi.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can significantly accelerate Fmoc removal, especially for "difficult" or aggregated sequences. chempep.comrsc.org However, as it cannot scavenge the DBF byproduct itself, it is typically used in combination with a nucleophilic scavenger like piperazine. rsc.org

Morpholine (B109124): Considered a "greener" alternative, morpholine can efficiently remove the Fmoc group while minimizing both diketopiperazine and aspartimide formation. researchgate.net

The selection of the base is a balance between achieving complete deprotection to avoid deletion sequences and suppressing base-induced side reactions to ensure the integrity of the final peptide. nih.govchempep.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can sometimes help to further reduce side reactions. researchgate.net

| Base | Typical Concentration | Key Advantage | Key Disadvantage |

|---|---|---|---|

| Piperidine | 20% in DMF | Efficient deprotection and DBF scavenging nih.gov | Can promote aspartimide formation chempep.comresearchgate.net |

| Piperazine | 10% w/v in DMF/EtOH | Reduced aspartimide formation researchgate.net | Slower deprotection kinetics rsc.org |

| DBU | 1-5% in DMF | Very fast deprotection for difficult sequences chempep.com | Non-nucleophilic, requires a scavenger rsc.org |

| Morpholine | 50-60% in DMF | Minimizes aspartimide and diketopiperazine formation researchgate.net | May require higher concentrations |

Reaction Mechanism of Pentafluorophenyl Ester in Amide Bond Formation

The pentafluorophenyl (PFP) ester of this compound is a pre-activated form of the amino acid, designed for efficient peptide bond formation. sci-hub.se

Nucleophilic Acyl Substitution Pathways in Peptide Coupling

The formation of an amide bond using a PFP ester proceeds through a nucleophilic acyl substitution mechanism. embrapa.brrsc.org The PFP ester functions as an "active ester," where the electron-withdrawing properties of the five fluorine atoms on the phenyl ring make the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.govuniurb.it

The reaction pathway is as follows:

The nucleophilic amino group of the N-terminally deprotected peptide chain attacks the electrophilic carbonyl carbon of the this compound.

This attack forms a transient, high-energy tetrahedral intermediate.

The intermediate collapses, reforming the carbonyl double bond and expelling the pentafluorophenoxide anion, which is an excellent leaving group due to the stability conferred by the electron-withdrawing fluorine atoms. rsc.org

The pentafluorophenoxide anion is protonated by the newly formed amide, regenerating the catalyst (if any) and yielding the final coupled peptide product.

This method avoids the need to use a separate coupling reagent during the peptide bond formation step, which can reduce potential side reactions. nih.gov

Factors Influencing Reaction Rates and Completion

Several factors govern the rate and success of the coupling reaction involving PFP esters:

Reactivity of the Ester: PFP esters are among the most reactive active esters used in peptide synthesis. Kinetic studies have shown their coupling speed to be significantly faster than other esters like pentachlorophenyl (OPCP) or nitrophenyl (ONp) esters. highfine.com This high reactivity helps to minimize side reactions, including racemization, especially when coupling sensitive residues like cysteine. sigmaaldrich.comsigmaaldrich-jp.com

Nucleophilicity and Steric Hindrance: The rate of reaction is dependent on the nucleophilicity of the attacking amine and the degree of steric hindrance around both the amine and the activated carbonyl group. Bulky amino acid residues may couple more slowly.

Solvent: As with deprotection, polar aprotic solvents like DMF are preferred for coupling reactions as they can effectively solvate the reactants and intermediates. nih.gov

Additives: While not always necessary, the addition of catalysts like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can further accelerate the coupling reaction and suppress potential racemization. nih.govsigmaaldrich-jp.com

Hydrolytic Stability: A key advantage of PFP esters is their relative stability against spontaneous hydrolysis compared to other active esters, which is beneficial during conjugation reactions in aqueous or mixed-solvent systems. wikipedia.org

| Active Ester | Abbreviation | Relative Rate |

|---|---|---|

| Pentafluorophenyl Ester | OPfp | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| Nitrophenyl Ester | ONp | 1 |

Data adapted from kinetic studies. highfine.com

{"heading":"","sections":[{"heading":"3.3. Stereochemical Integrity and Racemization Prevention in D-Amino Acid Couplings","sections":[{"heading":"3.3.1. Retention of Chiral Purity during this compound Activation and Coupling","text":"The preservation of stereochemical integrity at the α-carbon is a critical aspect of peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with altered biological activities and purification challenges. researchgate.netdntb.gov.uamdpi.com The use of N-α-Fmoc protected amino acid pentafluorophenyl (Pfp) esters, such as this compound, is a widely adopted strategy to minimize this risk. The electron-withdrawing nature of the Fmoc group and the pentafluorophenyl ester contributes to the retention of chiral purity during the activation and coupling steps. bachem.comumich.edu\n\nThe primary mechanism of racemization for activated amino acids proceeds through the formation of a 5(4H)-oxazolone intermediate. mdpi.comumich.edu This occurs when the carboxyl group of the amino acid is highly activated, facilitating an intramolecular nucleophilic attack by the N-α-carbonyl oxygen. mdpi.com The resulting oxazolone (B7731731) can then tautomerize to an achiral enol form, leading to a loss of stereochemical information. umich.edu However, N-alkoxycarbonyl protecting groups like Fmoc are less prone to promoting oxazolone formation compared to N-acyl groups because the carbonyl oxygen of a urethane (B1682113) is less nucleophilic than that of an amide. umich.edu\n\nPentafluorophenyl esters are considered “active esters” that are stable enough to be isolated and purified, yet highly reactive for coupling reactions. bachem.comrsc.org Studies have shown that for practical synthetic purposes, pentafluorophenyl esters are preferred over many other active esters to minimize racemization. wiley.comresearchgate.net The high reactivity of the Pfp ester in this compound allows for rapid coupling to the N-terminal amine of a growing peptide chain. This rapid coupling kinetically disfavors the competing racemization pathway via oxazolone formation. The rate of coupling (kc) is significantly faster than the rate of racemization (kr), ensuring that the peptide bond is formed before significant loss of stereochemical purity can occur. wiley.comresearchgate.net\n\nResearch has demonstrated the successful use of Fmoc-amino acid-OPfp esters in automated solid-phase peptide synthesis (SPPS), where their high reactivity and stability are advantageous. bachem.com While some amino acids like cysteine and histidine are particularly susceptible to racemization, the use of urethane-based protecting groups like Fmoc generally ensures the optical purity of the activated amino acid is maintained. bachem.comnih.gov The chiral purity of the starting Fmoc-D-Asp(OtBu)-OH is also crucial, as even small amounts of the L-isomer can lead to the accumulation of undesirable peptide enantiomers. peptide.com Therefore, rigorous quality control of the initial building block is a prerequisite for synthesizing stereochemically pure peptides. peptide.comcem.com"},{"heading":"3.3.2. Strategies to Minimize Epimerization during Peptide Bond Formation","text":"Epimerization, the change in configuration at one of several chiral centers in a molecule, is a significant side reaction in peptide synthesis that can compromise the purity and biological function of the final peptide. researchgate.netdntb.gov.ua Several strategies have been developed to minimize epimerization during the critical peptide bond formation step.\n\nChoice of Coupling Reagents and Additives: The selection of coupling reagents and additives plays a pivotal role in suppressing racemization. While carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective activators, their use can lead to the formation of a highly reactive O-acylisourea intermediate that is prone to oxazolone formation and subsequent racemization. bachem.comgoogle.com To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) and its non-explosive alternative, Oxyma Pure®, are commonly used. bachem.comnih.gov These additives react with the O-acylisourea to form an active ester that is less susceptible to racemization. umich.edu For amino acids that are particularly prone to racemization, such as cysteine and histidine, the combination of DIC and HOBt is often recommended. bachem.compeptide.com\n\nControl of Reaction Conditions: \n\n* Base: The choice and amount of base used during coupling are critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are often used, but they can promote racemization. bachem.comnih.gov In cases with a high risk of racemization, a weaker, sterically hindered base like sym-collidine is a better alternative. bachem.comnih.gov\n* Temperature: Elevated temperatures can accelerate both coupling and racemization rates. While microwave-assisted peptide synthesis can enhance reaction speed, it can also increase the risk of epimerization, especially for sensitive amino acids like cysteine and histidine. google.comnih.gov Lowering the coupling temperature can effectively limit racemization. nih.gov\n* Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the opportunity for racemization to occur. nih.gov\n\nProtecting Group Strategies: \n\n* Side-Chain Protection: For aspartic acid, a common side reaction is the formation of an aspartimide intermediate, which can lead to both racemization and the formation of β-peptides. peptide.comug.edu.pl While the tert-butyl (OtBu) protecting group on the side chain of this compound helps to reduce this, alternative protecting groups with increased steric bulk have been investigated to further block the formation of the succinimide (B58015) ring. biotage.com\n* Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen can prevent aspartimide formation. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) have been used for this purpose in Fmoc chemistry. peptide.com\n\nTable of Racemization-Prone Amino Acids and Mitigation Strategies: \n\n| Amino Acid | Susceptibility to Racemization | Recommended Mitigation Strategies |\n| :--- | :--- | :--- |\n| Cysteine (Cys) | High | Use of DIC/HOBt; lower coupling temperature; use of hindered bases like collidine. bachem.compeptide.comnih.gov |\n| Histidine (His) | High | Use of DIC/HOBt; lower coupling temperature; protection of the imidazole (B134444) side chain. bachem.compeptide.comnih.gov |\n| Aspartic Acid (Asp) | Moderate (prone to aspartimide formation) | Use of HOBt in deprotection; side-chain protecting groups with increased steric bulk; backbone protection. peptide.comnih.govbiotage.com |\n| Serine (Ser) | Moderate | Careful selection of coupling reagents to minimize oxazolone formation. wiley.comnih.gov |\n\nBy carefully selecting the coupling reagents, controlling the reaction conditions, and employing appropriate protecting group strategies, the risk of epimerization during peptide synthesis can be significantly minimized, leading to the desired peptide product with high stereochemical purity."}]}],"compound_table":[{"name":"this compound","cas_number":"86061-01-0"},{"name":"Fmoc-D-Asp(OtBu)-OH","cas_number":"112883-39-3"},{"name":"Pentafluorophenol","cas_number":"771-61-9"},{"name":"Fmoc-Cys(Trt)-OH","cas_number":"103213-32-7"},{"name":"Fmoc-His(Trt)-OH","cas_number":"109425-51-6"},{"name":"N,N′-dicyclohexylcarbodiimide (DCC)","cas_number":"538-75-0"},{"name":"Diisopropylcarbodiimide (DIC)","cas_number":"693-13-0"},{"name":"1-hydroxybenzotriazole (HOBt)","cas_number":"2592-95-2"},{"name":"Oxyma Pure®","cas_number":"3849-21-6"},{"name":"N,N-diisopropylethylamine (DIPEA)","cas_number":"7087-68-5"},{"name":"N-methylmorpholine (NMM)","cas_number":"109-02-4"},{"name":"sym-collidine","cas_number":"108-75-8"},{"name":"2-hydroxy-4-methoxybenzyl (Hmb)","cas_number":"7035-03-2"}]}

Mitigation of Side Reactions Associated with Aspartic Acid Derivatives

Understanding Aspartimide Formation and Rearrangements

Aspartimide formation is a well-documented intramolecular side reaction that plagues Fmoc-based SPPS, particularly during the base-catalyzed removal of the Fmoc protecting group. iris-biotech.deacs.org The resulting cyclic imide is a pivotal intermediate that leads to a cascade of undesirable byproducts, including β-peptides and racemized products, which often co-elute with the target peptide during purification. iris-biotech.desigmaaldrich.com

Chemical Pathways Leading to Aspartimide and β-Peptide Byproducts

The primary chemical pathway to aspartimide formation is initiated under basic conditions, typically during treatment with piperidine (B6355638) to remove the Fmoc group. The process begins with the deprotonation of the amide nitrogen of the amino acid residue following the aspartic acid. This deprotonated nitrogen then acts as an internal nucleophile, attacking the carbonyl carbon of the Asp side-chain ester (e.g., OtBu). iris-biotech.de This intramolecular cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the release of the side-chain protecting group. iris-biotech.depeptide.com

Once formed, the aspartimide intermediate is unstable and susceptible to nucleophilic attack. This can occur in several ways:

Hydrolysis: Attack by water can open the ring to regenerate the aspartic acid residue, but this can occur at either the α- or β-carbonyl group, leading to a mixture of the native α-peptide and the isomeric β-peptide. iris-biotech.de

Aminolysis: The base used for Fmoc deprotection, such as piperidine, can also attack the aspartimide ring, resulting in the formation of α- and β-piperidide adducts. iris-biotech.desigmaaldrich.com

Epimerization: The α-carbon of the aspartimide ring is prone to racemization under basic conditions. Subsequent ring-opening can therefore lead to a mixture of D- and L-isomers for both the α- and β-peptides. iris-biotech.desigmaaldrich.com

This complex mixture of byproducts, some of which are mass-neutral isomers of the target peptide, presents significant purification challenges. sigmaaldrich.combiotage.com

Sequence-Dependent Susceptibility to Aspartimide Rearrangements

The propensity for aspartimide formation is not uniform and is highly dependent on the amino acid sequence surrounding the aspartic acid residue. iris-biotech.deresearchgate.net The nature of the C-terminal adjacent amino acid (Xaa in an Asp-Xaa motif) plays a crucial role. The reaction is significantly more pronounced when Xaa is a residue with a small, unhindered side chain, which facilitates the necessary peptide backbone conformation for the intramolecular attack.

Systematic studies have identified a hierarchy of susceptibility. researchgate.netiris-biotech.de

Most Susceptible: The Asp-Gly sequence is notoriously prone to aspartimide formation due to the lack of steric hindrance from glycine's side chain. researchgate.netnih.gov

Highly Susceptible: Other residues that lead to significant side product formation include Asparagine (Asn), Arginine (Arg), and Aspartic Acid (Asp) itself. iris-biotech.deresearchgate.netiris-biotech.de

Less Susceptible: Residues with bulky side chains tend to sterically hinder the cyclization reaction, thus reducing the rate of aspartimide formation.

The following table, derived from a systematic study on the model peptide H-Val-Lys-Asp-Xaa-Tyr-Ile-OH, illustrates the sequence dependency of this side reaction. researchgate.netiris-biotech.de

| C-Terminal Adjacent Residue (Xaa) | Relative Aspartimide Formation |

| Glycine (Gly) | Very High (>>) |

| Arginine (Arg) | High (≥) |

| Aspartic Acid (Asp) | High (≥) |

| Asparagine (Asn) | High |

| Threonine (Thr) | High |

| Alanine (Ala) | Low |

This table illustrates the relative propensity for aspartimide formation based on the C-terminal adjacent amino acid residue. The Asp-Gly sequence shows the highest susceptibility.

Advanced Strategies for Aspartimide Suppression in Fmoc-D-Asp(OtBu)-OPfp Usage

Given the challenges posed by aspartimide formation, several advanced strategies have been developed to suppress this side reaction. These methods involve the use of optimized building blocks, modified reaction conditions, and protective chemical strategies.

Utilization of Pre-formed Active Esters (OPfp) for Enhanced Purity

The use of pre-formed active esters, such as pentafluorophenyl (OPfp) esters, is a well-established method for achieving slow, reliable coupling reactions with minimal side reactions. wiley.combachem.com Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be purified to a high degree before use in SPPS. bachem.com

In the context of this compound, the high reactivity of the OPfp ester facilitates efficient coupling, potentially reducing the required coupling time and exposure to basic conditions that could promote side reactions. While the primary benefit of OPfp esters is seen during the coupling step rather than the deprotection step where aspartimide formation occurs, ensuring a clean and efficient incorporation of the aspartic acid residue is the first step in maximizing the purity of the final peptide. Studies on asparagine coupling have shown that using Fmoc-Asn-OPfp led to a homogeneous peptide, avoiding dehydration side reactions that can occur with other activation methods. nih.gov This highlights the general advantage of using pre-activated esters to minimize side reactions during the amino acid incorporation step. wiley.comnih.gov

Effect of Deprotection Conditions on Side Product Formation

Since aspartimide formation is predominantly a base-catalyzed reaction occurring during Fmoc removal, modifying the deprotection conditions is one of the most direct strategies for its suppression. biotage.com

Key modifications include:

Using Weaker Bases: Replacing the standard 20% piperidine in DMF with a weaker base can significantly reduce the rate of aspartimide formation. iris-biotech.de Piperazine (B1678402) (pKa 9.8) has been shown to be an effective alternative to piperidine (pKa 11.1), leading to a reduction in aspartimide-related byproducts. biotage.comgoogle.com Morpholine (B109124) (pKa 8.4) is even milder and can virtually eliminate the side reaction, though its efficiency in removing the Fmoc group can be sequence-dependent. iris-biotech.deiris-biotech.de

Acidic Additives: The addition of a weak acid to the standard piperidine deprotection solution is a widely adopted and cost-effective method to buffer the basicity and suppress aspartimide formation. acs.org Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) or small amounts of formic acid. biotage.compeptide.com This approach has been shown to reduce aspartimide formation by up to 90%. acs.org

The following table summarizes the effect of different deprotection reagents on aspartimide formation for the susceptible VKDGYI sequence.

| Deprotection Reagent/Mixture | Aspartimide Formation (%) | Reference |

| 20% Piperidine | 17 | acs.org |

| 20% Dipropylamine (DPA) | 4-fold lower than Piperidine | acs.org |

| 20% Piperidine + 0.5 M Oxyma | Strongly Reduced | acs.org |

| 30% Piperidine | High | iris-biotech.de |

| 30% Piperidine / 0.1 M Formic Acid | Reduced (vs. Piperidine alone) | iris-biotech.de |

| 50% Morpholine | Very Low | iris-biotech.de |

Data compiled from studies on the VKDGYI model peptide, demonstrating the significant impact of the deprotection cocktail on the level of aspartimide side product.

Implementation of Backbone Protection Strategies

A highly effective, albeit more synthetically complex, strategy is the protection of the backbone amide nitrogen of the residue preceding the aspartic acid. peptide.combiotage.com This modification completely removes the nucleophilic proton required for the initial cyclization step, thus preventing aspartimide formation. biotage.com

The most common backbone protecting groups are the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups. peptide.comresearchgate.net

Mechanism: These groups are introduced onto the amide nitrogen, converting it from a secondary to a tertiary amine and thereby blocking its ability to initiate the cyclization. biotage.com

Application: This strategy is particularly useful for highly susceptible sequences, such as Asp-Gly. To simplify the process, pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available and can be incorporated directly into the peptide chain using standard coupling methods. biotage.comiris-biotech.de

Removal: The Hmb and Dmb groups are labile to trifluoroacetic acid (TFA) and are conveniently removed during the final cleavage of the peptide from the resin. peptide.comiris-biotech.de

The use of an N-2-hydroxy-4-methoxybenzyl (Hmb) backbone protection strategy was shown to provide near-complete suppression of aspartimide formation in the synthesis of a difficult 20-residue peptide fragment containing an Asp-Gly-Asp-Asn sequence, where both Asp residues were otherwise converted to aspartimide. researchgate.netcapes.gov.br This demonstrates the profound efficacy of the backbone protection approach. capes.gov.brcrick.ac.uk

Other Potential Side Reactions in Fmoc-based Peptide Synthesis and Their Avoidance

While aspartimide formation is a significant challenge associated with aspartic acid derivatives, several other side reactions can occur during Fmoc-based solid-phase peptide synthesis (SPPS), potentially compromising the yield and purity of the final peptide. Understanding and mitigating these side reactions are crucial for successful peptide synthesis.

Diketopiperazine (DKP) Formation

DKP formation is a common side reaction, particularly at the dipeptide stage of the synthesis. peptide.comacs.org It involves an intramolecular nucleophilic attack by the deprotected N-terminal amino group on the ester linkage to the resin or the penultimate amide bond, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. acs.orgiris-biotech.de This reaction is especially prevalent under the basic conditions used for Fmoc deprotection and with sequences containing proline or other secondary amino acids at the C-terminus. peptide.comiris-biotech.de

Several strategies can be employed to minimize DKP formation:

Use of Sterically Hindered Resins: Employing resins like 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the intramolecular cyclization. peptide.comacs.org

Dipeptide Coupling: Introducing the first two amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptidyl-resin intermediate stage. peptide.com

N-Terminal Protection: Using an N-trityl (Trt) protected amino acid in the second position can prevent cyclization. iris-biotech.de

Optimized Deprotection Conditions: Modifying the Fmoc deprotection cocktail can significantly reduce DKP formation. For instance, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be effective. acs.orgnih.gov

Racemization

Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of an amino acid, which can occur during the activation and coupling steps. luxembourg-bio.com Amino acids such as histidine and cysteine are particularly susceptible to racemization. peptide.com For phenylglycine-containing peptides, the base-catalyzed coupling step is critical for racemization. luxembourg-bio.comresearchgate.net

Methods to suppress racemization include:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction can suppress racemization. peptide.com

Choice of Coupling Reagents and Bases: For sensitive residues like phenylglycine, using coupling reagents such as DEPBT or COMU in combination with sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-dimethyl-2,6-pyridinediamine (DMP) can reduce racemization to negligible levels. luxembourg-bio.comresearchgate.net

Histidine Protection: Protecting the imidazole (B134444) nitrogen of histidine, for example with a trityl (Trt) group, is crucial. However, even with protection, racemization can occur, and careful optimization of pre-activation times and conditions is necessary. acs.org

Aggregation

During the synthesis of longer peptides, especially those containing hydrophobic sequences, the growing peptide chains can aggregate on the solid support through intermolecular hydrogen bonding. peptide.com This aggregation can hinder solvent access, leading to incomplete coupling and deprotection reactions. peptide.com

Strategies to overcome aggregation include:

Solvent Modification: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt hydrogen bonds. peptide.com

Chaotropic Agents: The addition of chaotropic salts such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) can disrupt the secondary structure of the peptide. peptide.com

Elevated Temperature and Microwave Irradiation: Performing coupling reactions at higher temperatures or using microwave-assisted synthesis can improve reaction kinetics and reduce aggregation. peptide.com

Structural Disruption: Incorporating pseudoprolines or depsipeptides can introduce kinks into the peptide backbone, disrupting the formation of stable secondary structures that lead to aggregation. peptide.com

Table 1: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Susceptible Residues/Sequences | Mitigation Strategies |

|---|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptidyl-resin, cleaving the peptide from the support. acs.orgiris-biotech.de | Dipeptides, especially with C-terminal Proline. peptide.comiris-biotech.de | Use 2-chlorotrityl chloride resin; couple as a dipeptide unit; use N-Trityl protection; optimized deprotection (e.g., DBU/piperazine). peptide.comiris-biotech.denih.gov |

| Racemization | Loss of stereochemical integrity at the α-carbon during coupling. luxembourg-bio.com | Histidine, Cysteine, Phenylglycine. peptide.comluxembourg-bio.com | Add HOBt or HOAt; use specific coupling reagents (e.g., COMU, DEPBT) with hindered bases (e.g., TMP). peptide.comluxembourg-bio.com |

| Aggregation | Inter-chain hydrogen bonding leading to incomplete reactions. peptide.com | Hydrophobic sequences, peptides >15 residues. peptide.com | Use NMP/DMSO solvents; add chaotropic salts; microwave synthesis; incorporate pseudoprolines. peptide.com |

| Pyroglutamate Formation | Cyclization of an N-terminal glutamine residue to form pyroglutamic acid. peptide.com | N-terminal Glutamine (Gln). peptide.com | Add HOBt to the deprotection solution. peptide.com |

| Oxidation | Oxidation of the thioether side chain to a sulfoxide (B87167). peptide.comiris-biotech.de | Methionine (Met). iris-biotech.de | Add scavengers like dithiothreitol (B142953) (DTT) during cleavage. peptide.comiris-biotech.de |

| 3-(1-Piperidinyl)alanine Formation | Base-catalyzed elimination of the sulfhydryl group followed by addition of piperidine. peptide.comiris-biotech.de | C-terminal Cysteine (Cys). peptide.comiris-biotech.de | Use a sterically bulky protecting group like Trityl (Trt). peptide.comiris-biotech.de |

| Guanidinylation | Conversion of free amino groups into guanidinium (B1211019) moieties by certain activation reagents. iris-biotech.de | Any free N-terminal amine. | Pre-activate the amino acid before addition to the resin. iris-biotech.de |

Other Sequence- and Residue-Specific Side Reactions

Pyroglutamate Formation: N-terminal glutamine residues can undergo base-catalyzed cyclization to form pyroglutamate, which acts as a terminating group. This can be suppressed by adding HOBt to the piperidine deprotection solution. peptide.com

Oxidation of Methionine: The sulfur-containing side chain of methionine is susceptible to oxidation to its sulfoxide form. This can often be reversed by adding reducing agents like dithiothreitol (DTT) to the final cleavage cocktail. peptide.comiris-biotech.de

Cysteine-Related Side Reactions: Peptides with a C-terminal cysteine are prone to the formation of 3-(1-piperidinyl)alanine. This occurs via a base-catalyzed β-elimination of the protected thiol group to form dehydroalanine, which then reacts with piperidine from the deprotection solution. Using the bulky trityl (Trt) protecting group for the cysteine side chain can minimize this side reaction. peptide.comiris-biotech.de

Guanidinylation: During coupling with carbodiimide (B86325) or uronium/aminium-based reagents, free amino groups can be inadvertently modified to form guanidinium moieties. This can be avoided by pre-activating the incoming amino acid, ensuring no excess coupling reagent is present when it is added to the resin-bound peptide. iris-biotech.de

N-O Acyl Shift: In peptides containing serine or threonine, the peptide chain can migrate from the amide nitrogen to the side-chain hydroxyl group through a cyclic intermediate. This shift can typically be reversed by treatment with a mild base, such as aqueous ammonia. iris-biotech.de

By anticipating these potential side reactions and implementing the appropriate preventative measures, the efficiency and success rate of Fmoc-based solid-phase peptide synthesis can be significantly enhanced, leading to higher purity of the desired peptide product.

Applications in Advanced Peptide Synthesis Methodologies

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the selection of appropriate building blocks is critical for its success. Fmoc-D-Asp(OtBu)-OPfp offers several advantages within this methodology.

The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS. This approach relies on the base-lability of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the acid-lability of the side-chain protecting groups, such as the tert-butyl (tBu) ester. This compound is seamlessly integrated into this strategy.

The compound features:

An Fmoc group on the alpha-amino function, which is removed under mild basic conditions, typically with piperidine (B6355638), at each step of peptide chain elongation.

A tert-butyl (OtBu) ester protecting the beta-carboxyl group of the D-aspartic acid side chain. This group is stable to the basic conditions used for Fmoc removal.

A pentafluorophenyl (OPfp) ester at the alpha-carboxyl group, which pre-activates the amino acid for coupling.

This combination of protecting groups ensures that the sequential deprotection of the N-terminus and coupling of the next amino acid can proceed without premature cleavage of the side-chain protection. The OtBu group remains intact throughout the synthesis and is cleaved during the final deprotection step, typically with a strong acid like trifluoroacetic acid (TFA) nbinno.com. This orthogonality is fundamental to the controlled and stepwise assembly of the peptide chain on the solid support.

The use of pre-activated amino acid derivatives like this compound offers significant advantages in terms of efficiency and yield in SPPS. Pentafluorophenyl esters are highly reactive towards nucleophiles, which allows for rapid and efficient amide bond formation under mild conditions researchgate.net.

Key benefits include:

Reduced Side Reactions: By using a pre-activated ester, the growing peptide chain is not exposed to potentially harsh activating reagents and their byproducts. This minimizes the risk of side reactions that can lead to impurities and lower the yield of the desired peptide researchgate.net.

Stability and Ease of Handling: Fmoc-amino acid-OPfp esters are often stable, crystalline solids, which makes them easy to handle and suitable for automated synthesis protocols.

The following table summarizes the coupling efficiency of different activation methods, highlighting the high reactivity of OPfp esters.

| Activation Method | Relative Coupling Rate |

| Pentafluorophenyl ester (OPfp) | 111 |

| Pentachlorophenyl ester (OPcp) | 3.4 |

| p-Nitrophenyl ester (ONp) | 1 |

This table illustrates the significantly higher relative coupling speed of pentafluorophenyl esters compared to other active esters, which contributes to greater efficiency in peptide synthesis.

The incorporation of D-amino acids, such as D-aspartic acid from this compound, is a key strategy for designing peptides with enhanced therapeutic potential. D-amino acids can alter the peptide's secondary structure and make it less susceptible to cleavage by proteases, thereby increasing its in-vivo half-life nbinno.com.

This compound is instrumental in the synthesis of such complex peptides, including:

Peptide-based therapeutics: Where enhanced stability and prolonged activity are desired.

Peptidomimetics: Compounds that mimic the structure and function of natural peptides.

Diagnostic tools: Peptides with specific binding properties for use in assays.

While the use of any aspartic acid derivative in Fmoc SPPS can be complicated by the formation of aspartimide as a side product, especially in sequences like Asp-Gly, the high reactivity of the OPfp ester can help to mitigate this by ensuring rapid and efficient coupling, reducing the time the peptide is exposed to basic conditions that can promote this side reaction.

Role in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is a dominant technique, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable methodology, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later joined together.

Fragment condensation is a powerful strategy in LPPS for the synthesis of long peptides. It involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. This approach can be more efficient than the stepwise synthesis of a long peptide, as it allows for the purification of intermediates, leading to a purer final product.

This compound is well-suited for this application. Research has demonstrated that Fmoc-amino acid pentafluorophenyl esters can be used for high-speed solution-phase synthesis of peptide acids researchgate.net. The coupling reactions are fast, often completing in under a minute, and proceed with minimal racemization researchgate.net. This is particularly important in fragment condensation, where the C-terminal amino acid of one fragment is activated for coupling with the N-terminal amino acid of another. The high reactivity and stereochemical stability offered by the OPfp ester make it an excellent choice for activating the C-terminal residue of a peptide fragment.

In LPPS, the choice of coupling reagent is critical and can significantly impact the success of the synthesis, especially for challenging sequences or when coupling larger fragments. While direct comparative studies for this compound against a wide range of modern coupling reagents in the context of specific peptide lengths in LPPS are not extensively detailed in the available literature, the inherent properties of OPfp esters provide a basis for their advantages.

For the synthesis of short to medium-length peptides in solution, the use of pre-activated esters like this compound can streamline the process by eliminating the need for in-situ activation steps. This simplifies the reaction work-up and can lead to cleaner reaction profiles.

In the context of fragment condensation , particularly with fragments that may be prone to aggregation, the rapid coupling kinetics of OPfp esters can be advantageous. By quickly forming the peptide bond, the time that the fragments spend in solution under conditions that might favor aggregation can be minimized. Furthermore, the lack of racemization is a significant benefit when coupling peptide fragments, as even small amounts of epimerization can lead to a complex mixture of diastereomers that are difficult to separate.

Automation and High-Throughput Synthesis

The progression of peptide science heavily relies on the speed, efficiency, and reliability of synthesis, particularly for creating long peptides or large numbers of peptides. This compound is designed to meet the requirements of these advanced methodologies.

This compound is fully compatible with modern automated peptide synthesizers that utilize Fmoc solid-phase peptide synthesis (SPPS) chemistry. nih.govnih.gov The automation of SPPS has revolutionized peptide production by improving reproducibility and significantly reducing manual labor. creative-peptides.com

The pentafluorophenyl (OPfp) ester component of the compound is a key feature for automation. OPfp esters are highly activated, meaning they react rapidly and efficiently with the free N-terminal amine of the growing peptide chain attached to the solid support. nih.govgoogle.com This rapid coupling kinetic is advantageous in automated cycles, where reaction times are minimized to enhance throughput.

The use of pre-activated esters like this compound offers a distinct advantage over in situ activation methods. It avoids exposing the resin-bound peptide to potentially harmful coupling reagents and their byproducts, which can lead to side reactions. nih.gov Automated synthesizers can be programmed to deliver the dissolved OPfp-activated amino acid directly to the reaction vessel, ensuring a clean and efficient coupling step. nih.gov This approach simplifies the synthesis protocol and contributes to a higher purity of the final crude peptide product. creative-peptides.com

High-throughput screening (HTS) and peptide arrays are indispensable tools for drug discovery, epitope mapping, and studying protein-protein interactions. These technologies require the rapid and parallel synthesis of hundreds to thousands of unique peptide sequences. This compound is an ideal reagent for these applications, particularly for technologies like SPOT synthesis. nih.gov

SPOT synthesis is a technique used to generate peptide arrays on a cellulose membrane support, following standard Fmoc chemistry. researchgate.netresearchgate.net The methodology often employs pre-activated Fmoc-amino acid-OPfp derivatives to facilitate the coupling steps. researchgate.netnih.gov The simple and efficient coupling afforded by the OPfp ester is crucial for the spot-wise addition of amino acids, enabling the parallel construction of a multitude of different peptide sequences on a single membrane. nih.govresearchgate.net

The high reactivity of this compound ensures that coupling reactions proceed to completion in a short time frame, a necessity for the multiple, repetitive cycles involved in generating large peptide libraries. nih.govnih.gov This efficiency is vital for ensuring the quality and fidelity of each peptide in the array, which is critical for the reliability of subsequent screening assays. Other high-density array technologies, such as those using microfluidic or lithographic methods, also benefit from the compatibility and high coupling efficiency of standard Fmoc-based reagents like this compound. nih.gov

Strategic Incorporation of D-Amino Acids in Peptide Design

The incorporation of non-natural amino acids, such as D-aspartic acid, is a powerful strategy in peptide design. nbinno.comnih.gov Utilizing building blocks like this compound allows chemists to create peptides with enhanced therapeutic properties compared to their natural L-amino acid counterparts.

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the structure and stability of a peptide.

Proteolytic Resistance: One of the most significant advantages of incorporating D-amino acids is the enhancement of stability against enzymatic degradation. nih.gov Proteases, the enzymes responsible for cleaving peptide bonds, are chiral and have active sites evolved to recognize and bind peptides composed of L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a dramatically increased resistance to proteolysis and a longer biological half-life. researchgate.netresearchgate.net

Conformational Stability: The introduction of a D-amino acid can alter the secondary structure of a peptide. While D-amino acids can act as "helix breakers" when inserted into a right-handed α-helix, they can also be used to induce or stabilize specific secondary structures, such as β-turns. The precise impact depends on the position and the surrounding sequence. Research on the Amyloid β peptide, for instance, has shown that site-specific introduction of D-aspartate can have opposing effects on aggregation kinetics and can lead to unique fibril structures, highlighting the profound influence of this modification on peptide conformation. nih.gov This modulation of structure can be a critical tool for optimizing a peptide's binding affinity and biological activity. mdpi.com

| Property | Effect of D-Amino Acid Substitution | Rationale | Reference |

|---|---|---|---|

| Proteolytic Resistance | Significantly Increased | Natural proteases are stereospecific for L-amino acids and do not efficiently recognize or cleave peptide bonds involving D-amino acids. | nih.govresearchgate.net |

| Conformational Stability (α-helix) | Often Decreased / Disrupted | The stereochemistry of D-amino acids is incompatible with the geometry of a right-handed α-helix. | mdpi.com |

| Conformational Stability (β-turn) | Can be Increased / Stabilized | D-amino acids can be strategically placed to promote the specific backbone dihedral angles required for stable β-turn structures. | nih.gov |

| Biological Half-life | Increased | Enhanced resistance to degradation by endogenous proteases leads to a longer circulation time in vivo. | nih.gov |

When strategically incorporating D-aspartic acid into a peptide sequence, several key principles must be considered to ensure a successful synthesis and achieve the desired final product characteristics.

Minimizing Aspartimide Formation: A primary concern when using any aspartic acid residue (L or D) in Fmoc SPPS is the formation of an aspartimide intermediate. iris-biotech.de This side reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection and is especially problematic for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. sigmaaldrich.combiosynth.com The aspartimide can subsequently hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl isomer, which is often difficult to separate. While the OtBu side-chain protecting group offers some steric hindrance, it does not completely prevent this side reaction. nih.gov Synthetic strategies to mitigate this include using milder deprotection conditions or employing specialized, bulkier side-chain protecting groups. iris-biotech.deresearchgate.net

Structure-Activity Relationship (SAR): The goal of substituting an L-amino acid with a D-amino acid is often to enhance stability while retaining or improving biological activity. nih.gov This requires careful consideration of the original residue's role. If the L-aspartic acid side chain is critical for binding to a receptor or enzyme, substituting it with D-aspartic acid will present that same side chain in a different spatial orientation, which could disrupt the interaction. Therefore, D-amino acid substitutions are often most successful at positions where the side chain is not directly involved in a critical binding interaction or where the altered backbone conformation is beneficial. nih.gov

Role in Complex Molecular Architectures and Specialized Research Applications

Applications in Protein Engineering and Biochemical Research

The incorporation of non-native D-amino acids into peptides and proteins is a key strategy in protein engineering and biochemical studies. Fmoc-d-asp(otbu)-opfp, as a source of D-aspartic acid, plays a crucial role in these endeavors. wikipedia.org The use of D-amino acids can confer unique properties to the resulting molecules, such as increased stability against enzymatic degradation.

The presence of a D-aspartic acid residue, introduced via this compound, can significantly alter the interaction of a peptide with an enzyme. This modification is exploited in the design of enzyme substrates and inhibitors. For instance, peptides containing D-amino acids can act as competitive inhibitors by binding to the active site of an enzyme without undergoing catalysis. This approach is valuable for studying enzyme mechanisms and for the development of therapeutic agents. Some commercially available products containing this compound are listed as enzyme substrates. ambeed.com

The development of receptor ligands and biological probes often requires the synthesis of peptides with specific three-dimensional structures and enhanced stability. researchgate.net The incorporation of D-aspartic acid using this compound can help achieve these desired properties. For example, in the design of ligands for the NOD2 receptor, a key player in the innate immune system, derivatives of muramyl dipeptide (MDP) have been conjugated to antigenic peptides. researchgate.net The use of Fmoc-Asp(OPfp)-OtBu has been reported in the synthesis of Nβ-glycosides of Fmoc-Asn-OH, which are then used for the solid-phase synthesis of glycopeptides, demonstrating the utility of this compound in creating complex biological probes. researchgate.net

Aspartic acid residues play a critical role in the binding affinity and solubility of peptides and proteins. nih.gov Studies have shown that substituting other amino acids with aspartic acid can significantly enhance protein solubility, a crucial factor in both research and therapeutic applications. nih.gov While much of this research focuses on the naturally occurring L-aspartic acid, the principles of charge and hydrophilicity also apply to its D-enantiomer. The introduction of a D-aspartic acid residue can influence the local conformation and charge distribution of a peptide, thereby affecting its binding to other molecules and its solubility characteristics. nih.govua.pt Research on major histocompatibility complex (MHC) class II proteins has shown that substituting the typical aspartic acid at position β57 alters peptide binding activity. nih.gov Although this study focused on the L-isomer, it highlights the sensitivity of peptide binding to changes in this specific amino acid residue.

Contributions to Bioconjugation Chemistry

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. This technique is widely used to create novel molecules with combined properties, such as antibody-drug conjugates for targeted cancer therapy.

The pentafluorophenyl (OPfp) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. rsc.org This reactivity is central to the utility of this compound in bioconjugation. The OPfp ester is more stable in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, which is a significant advantage when working with biological molecules that require aqueous environments. rsc.orgmdpi.comresearchgate.net The OPfp group is an excellent leaving group, facilitating the formation of stable amide bonds with primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. mdpi.com

The ability to modify peptides and proteins at specific sites is crucial for creating well-defined and functional bioconjugates. nih.govresearchgate.net this compound, when used in solid-phase peptide synthesis (SPPS), allows for the precise incorporation of a reactive "handle" into a peptide sequence. sigmaaldrich.com Once the peptide is synthesized and the Fmoc and OtBu protecting groups are removed, the exposed carboxylic acid of the D-aspartic acid residue can be activated to an OPfp ester, or the pre-activated this compound can be coupled directly. This activated site can then be used for the specific attachment of other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or therapeutic agents. biosynth.com This site-specific approach ensures a homogeneous product, which is often essential for therapeutic applications and detailed biochemical studies. researchgate.net

Development of Peptidomimetics and Constrained Peptide Architectures

The strategic incorporation of non-natural amino acids is a cornerstone in the development of advanced peptidomimetics and peptides with constrained architectures. The building block this compound serves as a key reagent in this field, providing chemists with a tool to introduce a D-configured aspartic acid residue with its side chain protected by a tert-Butyl (OtBu) group and its carboxyl group activated as a pentafluorophenyl (OPfp) ester. This specific combination of protecting groups and activation makes it highly suitable for Fmoc-based solid-phase peptide synthesis (SPPS), the primary method for assembling custom peptide sequences.

The introduction of a D-amino acid, such as D-aspartic acid from this compound, into a peptide sequence composed primarily of L-amino acids fundamentally alters the peptide's structural and functional properties. These modifications are crucial for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic characteristics. The OPfp ester provides high reactivity for efficient coupling, while the Fmoc and OtBu groups ensure compatibility with standard SPPS protocols. sigmaaldrich.com The presence of the D-enantiomer can induce specific secondary structures and increase the peptide's resistance to proteolytic degradation, a major hurdle for linear L-peptides as therapeutic agents. uni-kiel.de

Mimicking Natural Peptide Structures with D-Amino Acid Incorporations

A primary goal in peptidomimetic design is to replicate the bioactive conformation of a natural peptide while improving its stability and bioavailability. The incorporation of D-amino acids is a powerful strategy to achieve this. Natural peptides often fold into specific three-dimensional shapes, such as β-turns and helices, to bind to their biological targets. Introducing a D-amino acid can force a peptide chain to adopt a turn conformation that it would not otherwise form. uni-kiel.de

The use of this compound allows for the precise placement of a D-aspartic acid residue within a peptide sequence. This strategic placement can induce the formation of β-turns, which are critical structural motifs in many biologically active peptides. Research has shown that peptides containing a D-amino acid at a specific position can stabilize a β-hairpin structure, whereas the all-L-amino acid equivalent fails to form a stable structure. This turn-inducing property is a result of the altered stereochemistry at the α-carbon, which changes the preferred backbone torsion angles (phi and psi angles) of the amino acid residue.